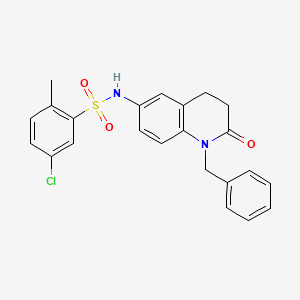

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3S/c1-16-7-9-19(24)14-22(16)30(28,29)25-20-10-11-21-18(13-20)8-12-23(27)26(21)15-17-5-3-2-4-6-17/h2-7,9-11,13-14,25H,8,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSGUHXWSLMMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of strong acids. The benzyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by sulfonation to attach the benzenesulfonamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, green chemistry principles, such as the use of eco-friendly catalysts and solvent-free conditions, are employed to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

This compound has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and receptor binding assays.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

- Substituent Effects: The benzyl group in the target compound may facilitate π-π interactions with aromatic residues in enzyme binding pockets, compared to the aliphatic isopentyl group in the analog from . This could enhance binding affinity but reduce solubility due to increased hydrophobicity.

- Molecular Weight and Bioavailability: The target compound’s higher molecular weight (441.95 vs.

Pharmacological and Mechanistic Insights

- However, the absence of structural data (e.g., X-ray crystallography) limits mechanistic insights and SAR-driven optimization . In contrast, the target compound’s structure, if resolved via SHELX-refined crystallography , could provide a template for rational design.

- Computational Modeling: Molecular dynamics (MD) simulations, as noted in , could elucidate time-dependent interactions of the target compound with proteases, complementing static structural data from crystallography.

Actividad Biológica

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide is a compound with significant biological activity, particularly in the areas of anticancer and antimicrobial properties. This article will explore its biological activity through a detailed analysis of existing research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline core, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 420.5 g/mol. The presence of a sulfonamide group enhances its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C24H24ClN2O3S |

| Molecular Weight | 420.5 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the tetrahydroquinoline structure. For instance, similar derivatives have shown promising results against various cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer) cells. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Efficacy

A study conducted on related compounds demonstrated that they could inhibit cell viability significantly in the aforementioned cancer cell lines using the MTT assay method. The results indicated that these compounds could induce apoptosis in cancer cells by activating intrinsic pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The sulfonamide moiety is known for its antibacterial effects, making this compound a candidate for further investigation in antibiotic development.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Streptococcus agalactiae | 100 µM |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer progression and bacterial growth inhibition.

- DNA Intercalation : The compound's quinoline core may allow it to intercalate with DNA, potentially inhibiting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes that are crucial for bacterial survival and proliferation.

Q & A

Basic: How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves stepwise adjustments:

- Intermediate purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates, as demonstrated in sulfonamide synthesis workflows .

- Solvent selection: Replace polar aprotic solvents (e.g., DCM) with acetone or acetonitrile during coupling steps to reduce byproducts, as seen in analogous sulfonamide syntheses .

- Catalyst tuning: Employ Pd(dppf)Cl₂ for Suzuki-Miyaura couplings (if applicable) to enhance cross-coupling efficiency, a strategy validated in related aryl-sulfonamide systems .

- Recrystallization: Final purification via ethanol or acetonitrile recrystallization improves purity (>95%), as reported for structurally similar sulfonamides .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy: ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfonamide NH at δ 10–12 ppm) .

- High-resolution mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray crystallography: Resolve stereochemistry and confirm hydrogen-bonding motifs in the sulfonamide core, as applied to N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

- TLC monitoring: Track reaction progress using silica plates (Rf ~0.7–0.8 in ethyl acetate/hexane) .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

Prioritize target-agnostic assays:

- Antiproliferative assays: Use MTT/XTT protocols on cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values as in sulfonamide derivatives with tetrahydroquinoline motifs .

- Enzyme inhibition: Screen against kinases (e.g., EGFR, VEGFR) via fluorescence polarization, given sulfonamides’ affinity for ATP-binding pockets .

- Solubility profiling: Conduct kinetic solubility assays in PBS (pH 7.4) to guide formulation, critical for bioactive sulfonamides .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Methodological Answer:

- Core modifications: Synthesize analogs with variations in the tetrahydroquinoline ring (e.g., substituents at position 2-oxo) and benzenesulfonamide chloro/methyl groups .

- Bioisosteric replacement: Replace the benzyl group with cyclohexyl or heteroaryl moieties to assess steric/electronic effects, as seen in triazolothiadiazine sulfonamides .

- Pharmacophore mapping: Use Schrödinger’s Phase or MOE to correlate substituent positions with activity trends .

- In vitro validation: Test analogs in dose-response assays (1 nM–100 µM) to quantify potency shifts .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic profiling: Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify bioavailability bottlenecks .

- Formulation adjustments: Use PEG-400 or cyclodextrin-based carriers to enhance solubility, as hydrophobic sulfonamides often require solubilization .

- Dosing regimen optimization: Conduct staggered dosing in rodent models to balance efficacy and toxicity, a strategy applied to anticancer sulfonamides .

Advanced: What computational methods predict target binding and selectivity?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with kinases (e.g., B-Raf), focusing on the sulfonamide’s hydrogen-bonding to hinge regions .

- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- Off-target screening: Employ SwissTargetPrediction to identify potential cross-reactivity with GPCRs or ion channels .

Advanced: How to resolve conflicting cytotoxicity data across cell lines?

Methodological Answer:

- Cell line validation: Ensure consistent passage numbers and culture conditions (e.g., hypoxia vs. normoxia) to minimize variability .

- Mechanistic follow-up: Perform RNA-seq or proteomics on resistant vs. sensitive lines to identify pathway-specific resistance mechanisms .

- Check apoptosis markers: Use Annexin V/PI staining to confirm if cytotoxicity is apoptosis-dependent .

Basic: What purification challenges arise with this compound, and how are they mitigated?

Methodological Answer:

- Challenge: Low solubility in aqueous buffers.

Solution: Gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) . - Challenge: Byproduct formation during sulfonylation.

Solution: Quench reactions with ice-cold NaHCO₃ to suppress side reactions .

Advanced: How to assess metabolic stability in physiological conditions?

Methodological Answer:

- Liver microsome assays: Incubate with NADPH-supplemented human liver microsomes (HLMs) and monitor degradation via LC-MS/MS .

- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-mediated metabolism .

Advanced: What strategies improve translational relevance of in vitro findings?

Methodological Answer:

- Orthotopic models: Use patient-derived xenografts (PDXs) for in vivo testing, as done for sulfonamides with tumor-penetrating properties .

- Biomarker integration: Measure plasma levels of VEGF or IL-6 in treated animals to correlate efficacy with pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.